nor-6alpha-Oxycodol

Forensic toxicology Drug metabolism Stereoselective analysis

Reliance on structurally similar oxycodone metabolites for forensic quantification is scientifically invalid due to strict stereoselectivity in 6-keto-reduction and N-demethylation pathways. Nor-6α-Oxycodol is the definitive α-isomer standard required for accurate peak identification and orthogonal confirmatory evidence in postmortem and DUI casework. • Enables validated LC-MS/MS quantification at LOQ 0.5 ng/mL in whole blood (0.5-25 ng/mL calibration range, precision ≤±15% bias). • Supplied as ISO 17034-qualified reference material (≥98% purity) with full characterization data for method validation and ANDA submission. • Also serves as Nalbuphine Impurity 3 for pharmaceutical QC, with traceability to USP/EP pharmacopeial standards available upon request.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 116499-16-2
Cat. No. B593783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenor-6alpha-Oxycodol
CAS116499-16-2
Synonyms4,5α-epoxy-3-methoxy-morphinan-6α,14-diol
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1
InChIInChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1
InChIKeyKFWOOLJUSYSBAD-NZQXGWJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nor-6α-Oxycodol (116499-16-2) for Forensic Toxicology and Analytical Method Development: Procurement Specifications


Nor-6α-Oxycodol (CAS 116499-16-2), also known as α-noroxycodol, is a member of the phenanthrene class of organic compounds and a secondary metabolite in the human metabolism of the opioid analgesic oxycodone [1]. It is formed via N-demethylation of 6α-oxycodol, following the initial 6-keto-reduction of oxycodone by ketoreductase enzymes [2]. The compound has the molecular formula C17H21NO4 and a molecular weight of 303.35 g/mol [3]. Due to its structurally similar opioid core and its role as a definitive marker for oxycodone ingestion, it is exclusively supplied as a high-purity analytical reference material for research and forensic laboratories .

Nor-6α-Oxycodol (116499-16-2): Why Oxycodone Metabolites Are Not Interchangeable in Analytical Workflows


In the context of forensic toxicology and pharmacokinetic research, generic substitution or reliance on structurally similar oxycodone metabolites is scientifically invalid due to strict stereoselectivity and distinct metabolic pathways. The human body exhibits enzymatic stereoselectivity in the 6-keto-reduction and subsequent N-demethylation of oxycodone, leading to the formation of specific diastereoisomers such as α- and β-noroxycodol [1]. Consequently, nor-6α-Oxycodol (α-noroxycodol) and its 6β-epimer (β-noroxycodol) are formed in different amounts in vivo, necessitating their use as discrete analytical standards for accurate quantification and peak identification [2]. Furthermore, this minor reductive metabolite follows a metabolic pathway distinct from the major N-demethylation pathway that produces noroxycodone, meaning that nor-6α-Oxycodol provides orthogonal confirmatory value in toxicological casework that cannot be replaced by major metabolites [3].

Nor-6α-Oxycodol (116499-16-2) Quantitative Evidence: Comparative Analytical Performance and Stereoselectivity Data


Stereoselective Metabolism: α-Isomer Predominance Over β-Isomer in Human In Vivo and In Vitro Systems

The metabolism of noroxycodone to nor-6-oxycodol exhibits pronounced stereoselectivity favoring the α-isomer. A validated capillary electrophoresis (CE) study demonstrated that α-N6OCOL (nor-6α-Oxycodol) is the predominant stereoisomer formed in all tested conditions, including in vivo human urine and in vitro human liver fractions [1].

Forensic toxicology Drug metabolism Stereoselective analysis

LC-MS/MS Analytical Validation: Comparable LOQ and Precision for α-Isomer Detection in Forensic Blood Analysis

In a validated forensic LC-MS/MS method for human whole blood, nor-6α-Oxycodol (measured as 6α-oxycodol after N-demethylation) demonstrated analytical performance equivalent to its 6β-epimer and other minor metabolites, with a limit of quantitation (LOQ) of 0.5 ng/mL and precision within ±15% bias [1].

LC-MS/MS Forensic validation Blood analysis

Metabolic Pathway Specificity: Reductive Pathway Metabolite Distinct from Major CYP-Mediated N-Demethylation Metabolites

Nor-6α-Oxycodol is a reductive pathway metabolite formed via ketoreductase-mediated 6-keto-reduction followed by N-demethylation, representing a distinct metabolic route from the major CYP3A4-mediated N-demethylation that produces noroxycodone [1]. This pathway accounts for a minimal percentage of total oxycodone elimination compared to the major routes [2].

Metabolic pathway Confirmatory analysis Oxycodone metabolism

Reference Standard Quality: ≥98% Purity and ISO 17034/ISO/IEC 17025 Qualification for Forensic Laboratory Accreditation Compliance

Commercially available nor-6α-Oxycodol analytical reference material (Cayman Item No. 21544) is supplied with a certified purity of ≥98% and is qualified as a Reference Material manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards .

Reference material ISO 17034 Forensic accreditation

Nor-6α-Oxycodol (116499-16-2) Procurement-Specific Application Scenarios


Forensic Toxicology: Confirmatory Oxycodone Metabolite Identification in Urine and Blood

Nor-6α-Oxycodol serves as a definitive confirmatory marker for oxycodone ingestion in postmortem and DUI casework. Its detection via validated LC-MS/MS methods (LOQ 0.5 ng/mL in whole blood) provides orthogonal evidence of ingestion, distinct from the major metabolite noroxycodone . The documented predominance of the α-isomer over the β-isomer in human urine necessitates use of the correct α-isomer standard for accurate peak identification and quantification [1].

Analytical Method Development and Validation: LC-MS/MS and CE Assay Calibration

This ISO 17034-qualified reference material (≥98% purity) is essential for developing and validating quantitative assays for oxycodone metabolites in biological matrices . The compound's validated analytical performance in LC-MS/MS, including a calibration range of 0.5–25 ng/mL and precision within ±15% bias, supports its use as a calibration standard in forensic toxicology method validation [1].

Clinical and Forensic Pharmacokinetic Research: Stereoselective Metabolism Studies

Researchers investigating stereoselective drug metabolism employ nor-6α-Oxycodol to study the enzymatic specificity of human ketoreductases. As documented, the α-isomer is the predominant stereoisomer formed in all tested in vitro systems (human liver cytosol and S9 fraction) and in vivo urine . This stereoselectivity makes the compound a critical tool for probing enzyme kinetics and inter-individual variability in reductive oxycodone metabolism.

Pharmaceutical Impurity Profiling: Nalbuphine Manufacturing Quality Control

In pharmaceutical quality control, nor-6α-Oxycodol (chemically identical to Nalbuphine Impurity 3) is used as a reference standard for analytical method development and validation (AMV) in Abbreviated New Drug Applications (ANDA) and during commercial production of nalbuphine . The compound is supplied with detailed characterization data compliant with regulatory guidelines, supporting its use in quality control applications for pharmaceutical manufacturing.

Technical Documentation Hub

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